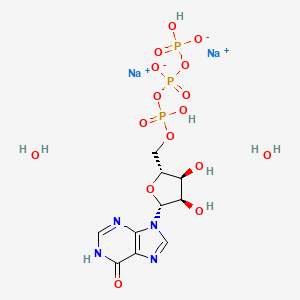![molecular formula C12H26O6 B3262737 Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate CAS No. 3610-26-2](/img/structure/B3262737.png)
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with acetic anhydride or acetyl chloride under acidic conditions . The reaction proceeds as follows:
C8H18O3+CH3COCl→C10H20O4+HCl
The reaction is usually carried out at room temperature, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, 2-(2-butoxyethoxy)ethanol and acetic anhydride, are mixed in a reactor, and the reaction is catalyzed by an acid such as sulfuric acid . The product is then separated and purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert it to simpler alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(2-butoxyethoxy)ethanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Simpler alcohols.
Aplicaciones Científicas De Investigación
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate involves its ability to dissolve various substances due to its polar and non-polar characteristics . It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution and reaction of other compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Butoxyethoxy)ethanol: Similar structure but lacks the acetate group.
Diethylene glycol monobutyl ether: Similar ether structure but different functional groups.
Triethylene glycol monobutyl ether: Similar glycol ether structure but with an additional ethylene glycol unit.
Uniqueness
Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-, acetate is unique due to its acetate group, which imparts distinct solvent properties and reactivity compared to other glycol ethers . This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Propiedades
IUPAC Name |
acetic acid;2-[2-(2-butoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4.C2H4O2/c1-2-3-5-12-7-9-14-10-8-13-6-4-11;1-2(3)4/h11H,2-10H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFASLTVDAPGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCO.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30783490 | |
| Record name | Acetic acid--2-[2-(2-butoxyethoxy)ethoxy]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30783490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-26-2 | |
| Record name | Acetic acid--2-[2-(2-butoxyethoxy)ethoxy]ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30783490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline](/img/structure/B3262654.png)









![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B3262723.png)


![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B3262748.png)
